molecular formula C15H11BrClFN2O2 B1532227 3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide CAS No. 1138443-32-9

3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No. B1532227
M. Wt: 385.61 g/mol
InChI Key: RJVQBTWAPSVSED-UHFFFAOYSA-N
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Description

3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide, also known as BAY-u-9773, is a compound that has gained attention in the scientific research community due to its potential implications in various fields. It is a product for proteomics research . The molecular formula of this compound is C15H11BrClFN2O2 and it has a molecular weight of 385.62 g/mol .

Scientific Research Applications

Synthesis and Labeling

  • The use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate in the synthesis of a 1,4-benzodiazepine-2-one demonstrates the compound's utility in the development of radiopharmaceuticals, showcasing its role in creating compounds with potential applications in medical imaging and diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).

Antimicrobial and Antipathogenic Activity

  • Thiourea derivatives, including those related to the compound of interest, have been synthesized and demonstrated significant antimicrobial and anti-pathogenic activities, especially against strains known for their biofilm formation capabilities. This indicates the compound's potential in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Green Chemistry Applications

  • The compound has been involved in green chemistry applications, specifically in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting its contribution to more environmentally friendly chemical synthesis processes (Sabbaghan & Hossaini, 2012).

Drug Design and Development

  • The compound's derivatives have been explored for their potential as inhibitors of nucleotide biosynthesis, suggesting their utility in the design and development of new therapeutic agents, particularly in the context of cancer treatment (Elliott, Brockman, & Montgomery, 1986).

properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFN2O2/c16-8-14(21)19-10-3-1-2-9(6-10)15(22)20-11-4-5-13(18)12(17)7-11/h1-7H,8H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVQBTWAPSVSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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